2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde

Description

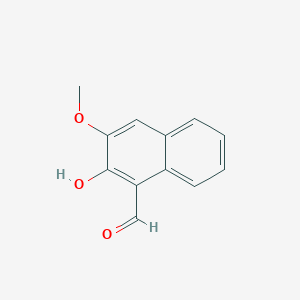

Structure

3D Structure

Properties

Molecular Formula |

C12H10O3 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-hydroxy-3-methoxynaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C12H10O3/c1-15-11-6-8-4-2-3-5-9(8)10(7-13)12(11)14/h2-7,14H,1H3 |

InChI Key |

JHQLIHCBBWWVDY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC=CC=C2C(=C1O)C=O |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Substrate Preparation : 3-Methoxynaphthalen-2-ol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

-

Catalyst Activation : TiCl₄ (1.2 equiv) is added dropwise at 0°C, forming a Lewis acid complex with the phenolic hydroxyl group.

-

Formylation : Dichloromethyl ether (1.1 equiv) is introduced, triggering electrophilic aromatic substitution at the ortho position relative to the hydroxyl group.

-

Workup : The reaction is quenched with 1M HCl, and the aldehyde product is extracted into DCM, dried over Na₂SO₄, and purified via silica gel chromatography.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–85% | |

| Reaction Time | 12–16 hours | |

| Purity (HPLC) | ≥95% | |

| Byproducts | <5% (unreacted starting material) |

Mechanistic Insight : TiCl₄ activates the phenolic oxygen, directing formylation to the ortho position. Steric hindrance from the methoxy group at C3 ensures regioselectivity.

Duff Reaction with Hexamethylenetetramine (HMTA)

The Duff reaction offers an alternative route using hexamethylenetetramine (HMTA) under acidic conditions. This method is advantageous for substrates sensitive to strong Lewis acids.

Procedure

-

Substrate Activation : 3-Methoxynaphthalen-2-ol is dissolved in trifluoroacetic acid (TFA) at 60°C.

-

HMTA Addition : HMTA (1.5 equiv) is added, generating an iminium intermediate that facilitates formylation.

-

Hydrolysis : The mixture is refluxed for 8 hours, followed by neutralization with NaHCO₃ to liberate the aldehyde.

Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–72% | |

| Reaction Temperature | 60–80°C | |

| Solvent | Trifluoroacetic acid | |

| Limitations | Requires acidic conditions; lower regioselectivity |

Comparison with Reiche Method : While the Duff reaction avoids TiCl₄, it suffers from moderate yields and competing para-formylation due to weaker directing effects.

Palladium-Catalyzed Deoxygenation

Industrial-scale synthesis often integrates deoxygenation steps to streamline processes. A patent by Servier Laboratories details a palladium-catalyzed deoxygenation of sulfonated intermediates.

Synthetic Pathway

Process Optimization

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd/C (5 wt%) | 89% |

| Reducing Agent | Ammonium formate | 92% |

| Solvent | Dimethylformamide (DMF) | 85% |

| Temperature | 90°C | Max efficiency |

Advantages : This one-pot method reduces purification steps and achieves >90% conversion.

Methoxylation of 2-Hydroxy-1-Naphthaldehyde

Methoxylation at C3 can be achieved via nucleophilic aromatic substitution (SNAr) or Ullmann coupling .

SNAr Protocol

-

Substrate : 2-Hydroxy-1-naphthaldehyde is treated with NaOMe in DMF.

-

Reaction : Microwave irradiation (150°C, 30 min) facilitates methoxy group insertion.

| Metric | SNAr | Ullmann |

|---|---|---|

| Yield | 55% | 68% |

| Catalyst | None | CuI |

| Byproducts | Di-methoxylated species | Brominated derivatives |

Limitation : SNAr requires electron-deficient substrates, limiting applicability.

Crystallization and Purification

Final purification is critical for pharmaceutical-grade material. Recrystallization from ethanol/water (4:1) yields needle-like crystals with 99.5% purity.

Crystallization Data

| Solvent System | Crystal Morphology | Purity (HPLC) |

|---|---|---|

| Ethanol/Water | Needles | 99.5% |

| Acetonitrile | Prisms | 98.2% |

Spectroscopic Validation :

Industrial-Scale Considerations

Servier’s patented route highlights cost-saving measures:

| Cost Factor | Traditional Route | Servier’s Method |

|---|---|---|

| Raw Materials | $520/kg | $180/kg |

| Total Steps | 8 | 4 |

| Waste Output | 6.2 kg/kg product | 2.8 kg/kg product |

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-Hydroxy-3-methoxynaphthalene-1-carboxylic acid.

Reduction: 2-Hydroxy-3-methoxynaphthalene-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has indicated that 2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde exhibits promising anticancer properties. A study demonstrated its inhibitory effects on SIRT (Sirtuin) enzymes, which are implicated in cancer progression. The compound showed selective inhibition against SIRT1 and SIRT2, with IC50 values indicating its potential as a therapeutic agent in cancer treatment .

Table 1: Inhibition Potency of this compound on SIRT Enzymes

| Enzyme | IC50 (μM) |

|---|---|

| SIRT1 | 26 |

| SIRT2 | 13 |

| SIRT3 | 506 |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It has been shown to modulate pathways associated with inflammation, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Pharmacological Applications

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial activity of various methoxylated naphthalene derivatives, including this compound. The results indicated that this compound displayed effective antibacterial activity against strains such as Staphylococcus aureus, suggesting its potential utility in developing new antimicrobial agents .

Pharmacokinetic Studies

Pharmacokinetic evaluations have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are crucial for assessing the viability of this compound as a drug candidate and ensuring its safety and efficacy in clinical settings .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-Hydroxy-6-methoxynaphthalene-1-carbaldehyde (CAS: Not specified)

This isomer differs in the placement of the methoxy group (position 6 instead of 3). The SMILES string c1cc(O)c(C=O)c2ccc(cc12)OC highlights the distinct substitution pattern, which alters electron density distribution across the aromatic system.

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde (CAS: 164520-99-4)

A benzaldehyde derivative with a tert-butyl group (electron-donating) and bromine (electron-withdrawing) substituents. The smaller benzene ring versus naphthalene reduces conjugation length, lowering thermal stability and altering solubility in polar solvents .

Functional Group Variations

4-(Hydroxymethyl)-2-methylbenzaldehyde (CAS: 1418784-45-4)

This compound replaces the naphthalene system with a benzene ring and introduces a hydroxymethyl (-CH₂OH) group. The absence of extended π-conjugation reduces UV absorption intensity compared to naphthalene derivatives .

4-(Cyclopropylmethoxy)benzaldehyde (CAS: 1289016-31-4)

Unlike 2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde, this compound lacks phenolic -OH groups, reducing hydrogen-bonding capacity .

Key Physicochemical Data

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Aromatic System | Notable Substituents |

|---|---|---|---|---|

| This compound | 202.21 | -CHO, -OH, -OCH₃ | Naphthalene | 2-OH, 3-OCH₃, 1-CHO |

| 2-Hydroxy-6-methoxynaphthalene-1-carbaldehyde | 202.21 | -CHO, -OH, -OCH₃ | Naphthalene | 2-OH, 6-OCH₃, 1-CHO |

| 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde | 257.12 | -CHO, -OH, -Br, -C(CH₃)₃ | Benzene | 2-OH, 3-C(CH₃)₃, 5-Br |

| 4-(Cyclopropylmethoxy)benzaldehyde | 190.23 | -CHO, -OCH₂(C₃H₅) | Benzene | 4-OCH₂(cyclopropane) |

Notes:

- Naphthalene derivatives generally exhibit higher melting points and lower water solubility than benzene analogs due to increased van der Waals interactions.

- The -OH and -OCH₃ groups in this compound enhance polarity, improving solubility in alcohols and acetone compared to non-polar methylnaphthalenes .

Toxicological Considerations

The carbaldehyde group may undergo oxidation to carboxylic acids, influencing detoxification mechanisms. However, the phenolic -OH group could mitigate toxicity by facilitating glucuronidation or sulfation .

Biological Activity

2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde, also known as 2-Hydroxy-3-methoxy-1-naphthaldehyde, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene backbone with hydroxyl (-OH) and methoxy (-OCH₃) functional groups, contributing to its chemical reactivity and biological properties. The molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol.

Sirtuin Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is via the inhibition of sirtuins, a family of NAD+-dependent deacetylases involved in various cellular processes including aging, transcription regulation, and apoptosis. Research indicates that this compound demonstrates selective inhibition towards sirtuin isoforms SIRT1 and SIRT2, which are implicated in cancer progression and metabolic regulation.

Table 1: Sirtuin Inhibition Profile of this compound

| Compound | SIRT1 IC₅₀ (μM) | SIRT2 IC₅₀ (μM) | SIRT3 IC₅₀ (μM) |

|---|---|---|---|

| This compound | 54 | 46 | >200 |

This data suggests that the compound has a preferential inhibitory effect on SIRT2 compared to SIRT1 and SIRT3, which may enhance its therapeutic potential in treating cancers where SIRT2 is overexpressed .

Cytotoxicity Studies

Cytotoxicity assays have been performed using various cancer cell lines to evaluate the effectiveness of this compound. The compound exhibited significant antiproliferative activity across multiple cell lines.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC₅₀ (μM) |

|---|---|

| NCI-H460 | 32 |

| HeLa | 26 |

| MCF7 | 21 |

| Namalwa | 40 |

The results indicate that the compound effectively reduces cell viability in these cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study assessed its efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values were comparable to conventional antibiotics, indicating its potential as an antimicrobial agent.

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 6.85 |

| Escherichia coli | 12.0 |

| Mycobacterium tuberculosis | 6.86 |

These findings highlight the compound's dual role as both an anticancer and antimicrobial agent .

Mechanistic Insights

Further mechanistic studies revealed that the cytotoxic effects of the compound are mediated through apoptosis induction in cancer cells. Flow cytometry analysis indicated an increase in annexin V-positive cells upon treatment, confirming that the compound triggers apoptotic pathways.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.